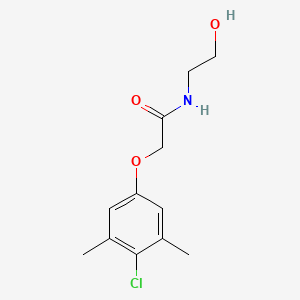![molecular formula C15H13N3O2S B4705877 N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4705877.png)
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide
説明
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-thiophenecarboxamide, commonly known as Q-VD-OPh, is a small molecule inhibitor that is widely used in scientific research. This compound is known for its ability to inhibit caspase activity, which is a crucial component of many biological processes. The purpose of
作用機序
Q-VD-OPh inhibits caspase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its target substrates, which are crucial for various biological processes. Q-VD-OPh has been shown to be a potent inhibitor of caspase-3, -7, and -9, which are involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have anti-inflammatory and neuroprotective effects. In a study on mice, Q-VD-OPh was found to reduce inflammation in the brain and improve cognitive function. Additionally, Q-VD-OPh has been shown to protect against cell death in various cell types, including neurons and cardiomyocytes.
実験室実験の利点と制限
One advantage of using Q-VD-OPh in lab experiments is its potency as a caspase inhibitor. Q-VD-OPh has been shown to be a more potent inhibitor of caspase-3 and -7 than other commonly used inhibitors, such as z-VAD-FMK. Additionally, Q-VD-OPh has been shown to have fewer off-target effects than other caspase inhibitors.
One limitation of using Q-VD-OPh in lab experiments is its potential for non-specific effects. Q-VD-OPh has been shown to inhibit other proteases, such as calpains, at high concentrations. Additionally, Q-VD-OPh has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Q-VD-OPh. One direction is to further investigate its anti-inflammatory and neuroprotective effects, and its potential for use in the treatment of various diseases. Another direction is to explore its potential as a therapeutic agent for cancer, as caspases are involved in the regulation of cell death in cancer cells. Additionally, further research is needed to optimize the synthesis of Q-VD-OPh and to develop more specific caspase inhibitors.
科学的研究の応用
Q-VD-OPh is widely used in scientific research as a caspase inhibitor. Caspases are a family of proteases that play a crucial role in apoptosis, inflammation, and other biological processes. By inhibiting caspase activity, Q-VD-OPh can be used to study the role of caspases in various biological processes. Additionally, Q-VD-OPh has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(13-6-3-9-21-13)16-7-8-18-10-17-12-5-2-1-4-11(12)15(18)20/h1-6,9-10H,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSCVUFIQITEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)
![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)
![methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate](/img/structure/B4705842.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)

![7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)

![N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4705891.png)

![N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4705901.png)